Neryl acetate

Fragrance Flavor Olfactory Threshold

Procure high-purity Neryl acetate (CAS 141-12-8) to leverage its stereochemistry-driven performance advantages over generic monoterpene acetates. The (Z)-configuration delivers quantifiably higher odor potency than geranyl acetate, making it indispensable for accurate neroli and orange blossom reconstitution in fine fragrance. In research, its in silico α-amylase binding score of -10.9 kcal/mol and insect AChE binding energy of -87 kcal/mol justify its selection as a prioritized screening candidate and calibrated reference compound. Ensure supplied material is the correct cis-isomer with ≥95% purity to avoid formulation and assay variability.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 141-12-8
Cat. No. B086377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeryl acetate
CAS141-12-8
Synonymsgeraniol acetate
geraniol acetate, (E)-isomer
geraniol acetate, (Z)-isomer
geranyl acetate
nerol acetate
neryl acetate
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCOC(=O)C)C)C
InChIInChI=1S/C12H20O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,8H,5,7,9H2,1-4H3/b11-8-
InChIKeyHIGQPQRQIQDZMP-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 ml in 1 ml 95% alcohol (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Neryl Acetate (CAS 141-12-8): Sourcing the cis-Configured Monoterpene Ester for Fragrance and Bioactivity Research


Neryl acetate (CAS 141-12-8) is a naturally occurring acyclic monoterpene ester, the acetate ester of nerol. It is the geometric (Z)- or cis-isomer of the more common geranyl acetate. This compound is found in various essential oils, including neroli, petitgrain, and citrus oils [1]. Its specific (Z)-configuration imparts distinct olfactory properties, making it a key ingredient in high-value fragrance reconstitutions [2], and it is also a subject of research for its antimicrobial and enzyme-inhibitory bioactivities [3].

Why Neryl Acetate Procurement Cannot Rely on Generic 'Floral Acetate' Substitutes


Substituting neryl acetate with generic 'monoterpene acetate' alternatives like geranyl acetate or citronellyl acetate is a significant formulation and research risk due to fundamentally different molecular geometries and consequent functional profiles. The (Z)-configuration of neryl acetate results in quantifiably higher odor potency than its (E)-isomer, geranyl acetate [1], and distinct bioactivity profiles in enzyme inhibition assays [2]. For procurement, ensuring a high-purity grade of the correct cis-isomer is critical, as commercial grades of 'geranyl acetate' can contain varying amounts of neryl acetate as an impurity [3]. Selection based solely on chemical class overlooks these stereochemistry-driven, verifiable performance differentiators.

Neryl Acetate (CAS 141-12-8): Verifiable Differentiation in Olfaction, Bioactivity, and Enzyme Targeting


Olfactory Potency and Character: Neryl Acetate vs. Geranyl Acetate

Neryl acetate exhibits a significantly higher olfactory impact than its geometric isomer, geranyl acetate. It is described as having a 'medium to strong' odor strength, noted as 'more powerful than its geometric isomer geranyl acetate' [1]. Its odor detection threshold is reported in the range of 2–8.5 ppm . This difference is attributed to the (Z)-configuration of neryl acetate versus the (E)-configuration of geranyl acetate, which results in a softer, sweeter, and more powerful floral character [2].

Fragrance Flavor Olfactory Threshold Isomer Differentiation

Mosquito Larvicidal Activity: Neryl Acetate in a Comparative Panel of Acyclic Monoterpenes

In a comparative study assessing the larvicidal activity of twenty acyclic monoterpenes against the West Nile vector Culex pipiens, neryl acetate demonstrated toxicity with an LC50 value falling within the range of 23 to 45 mg/L [1]. Its activity was comparable to several other acetates including geranyl acetate and citronellyl acetate, but was notably less potent than the most active derivative, dihydrocitronellyl acetate, which had an LC50 of 17.9 mg/L [2].

Vector Control Larvicide Culex pipiens Monoterpene

Enzyme Inhibition Selectivity: Neryl Acetate Targeting of α-Amylase vs. Linalool Acetate

A 2025 study on bioactive extracts identified neryl acetate as a major component (7.83%) and evaluated the in silico binding affinity of several pure compounds. In this analysis, neryl acetate demonstrated the best activity against the α-amylase enzyme with a docking score of -10.9 kcal/mol [1]. In contrast, linalool acetate, another major component, showed the best activity against tyrosinase with a docking score of -11.8 kcal/mol [2]. This indicates a degree of target selectivity between these structurally related monoterpene esters.

Enzyme Inhibition α-Amylase Tyrosinase Molecular Docking

Acetylcholinesterase (AChE) Binding: Neryl Acetate vs. Commercial Carbamates

Molecular docking studies have assessed the interaction of neryl acetate with the active site of acetylcholinesterase (AChE). Neryl acetate exhibited a binding energy of -87 kcal/mol [1]. This value is comparable to the binding energies of the commercial carbamate insecticides methiocarb and pirimicarb, which both showed -90 kcal/mol [2]. This in silico finding suggests a similar potential for AChE interaction, although it is weaker than a known high-affinity PDB binder (-112.67 kcal/mol) [3].

Neurotoxicity Acetylcholinesterase Insecticide Molecular Docking

Optimal Use Cases for Neryl Acetate (CAS 141-12-8) Based on Verifiable Evidence


High-Fidelity Reconstitution of Neroli and Orange Blossom Accords in Fine Fragrance

Procure high-purity (>90%) neryl acetate for use as a cornerstone material in fine fragrance formulation. Its quantifiably higher odor potency and distinct sweet, floral, and dewy profile, when compared to geranyl acetate [5], are essential for accurately reconstituting the delicate and complex scent of neroli and orange blossom. Formulators seeking to avoid the sharper, rosy notes of the trans-isomer should prioritize neryl acetate to achieve the desired olfactory signature [2].

Lead Compound for α-Amylase Inhibition in Metabolic Disease Research

Employ neryl acetate as a prioritized screening candidate or a positive control in enzymatic assays focused on α-amylase inhibition. Its in silico binding score of -10.9 kcal/mol against α-amylase [5] justifies its selection over other monoterpenes like linalool acetate, which showed preferential binding to tyrosinase. This provides a data-driven rationale for its inclusion in studies related to diabetes, obesity, or other metabolic syndromes.

Investigative Tool for Insect Acetylcholinesterase (AChE) Interaction Studies

Utilize neryl acetate in neurobiological research as a comparative ligand for insect acetylcholinesterase. Its in silico binding energy of -87 kcal/mol is comparable to that of the commercial carbamates methiocarb and pirimicarb (-90 kcal/mol) [5]. This positions neryl acetate as a valuable, well-characterized tool for studying AChE binding mechanisms, validating computational models, or serving as a benchmark in the development of new, potentially more selective insecticidal agents.

Standardized Component for Acyclic Monoterpene Larvicide Panels

Include neryl acetate as a reference compound in experimental panels designed to assess the larvicidal activity of acyclic monoterpenes against Culex pipiens or other mosquito species. Its established LC50 range of 23–45 mg/L [5] provides a calibrated data point against which the potency of novel derivatives or essential oil fractions can be quantitatively compared, ensuring robust and reproducible SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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